molecular formula C11H20FNO3 B1376367 Tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate CAS No. 1303973-77-4

Tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B1376367
CAS No.: 1303973-77-4
M. Wt: 233.28 g/mol
InChI Key: UIACYDBUYRFVMD-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its conformation and activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may affect the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival . Additionally, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . This binding can result in conformational changes in the target molecule, affecting its function. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . For example, the compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. These interactions can have downstream effects on cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound can influence its activity and function, as well as its potential toxicity.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. The localization of the compound can affect its interactions with biomolecules and its overall function within the cell.

Chemical Reactions Analysis

Tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the fluoromethyl group, using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium iodide in acetone.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles in suitable solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Comparison with Similar Compounds

Tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate can be compared with similar compounds such as:

    Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate: This compound lacks the fluorine atom, which can affect its reactivity and interactions.

    Tert-butyl 3-fluoro-4-(methoxymethyl)piperidine-1-carboxylate: The methoxymethyl group can influence the compound’s solubility and chemical properties.

    Tert-butyl 3-chloro-4-(hydroxymethyl)piperidine-1-carboxylate: The presence of a chlorine atom instead of fluorine can lead to different reactivity and substitution patterns.

Biological Activity

Tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate, also known by its CAS number 1610418-19-3, is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₁₁H₂₀FNO₃
  • Molecular Weight : 233.28 g/mol
  • CAS Number : 1610418-19-3

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with fluorinated reagents. The detailed synthetic pathway often includes steps such as nucleophilic substitutions and protection-deprotection strategies to achieve the desired functional groups.

Pharmacological Profile

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Studies have shown that fluorinated piperidines can inhibit the growth of various cancer cell lines. For instance, related compounds have demonstrated IC₅₀ values ranging from 7.9 to 92 µM against human breast and ovarian cancer cells, suggesting potential as anticancer agents .
  • Inhibition of Enzymes : The compound may act as an inhibitor for specific enzymes, including monoacylglycerol lipase (MAGL), which is involved in lipid metabolism and has implications in pain and inflammation management. Some derivatives have shown competitive inhibition with IC₅₀ values as low as 80 nM .

Toxicological Profile

The safety data sheets indicate that this compound may pose certain hazards, including skin and eye irritation. Proper handling and safety precautions are recommended when working with this compound .

Case Studies

  • Anticancer Studies : A study evaluated the effects of various fluorinated piperidines on cancer cell proliferation. The results indicated that the introduction of fluorine atoms significantly enhanced the cytotoxicity of these compounds against specific cancer cell lines .
  • Enzyme Inhibition : In a pharmacological investigation, a series of fluorinated piperidines were tested for their ability to inhibit MAGL activity. The findings suggested that modifications in the piperidine structure could lead to improved inhibitory effects, with some compounds exhibiting potent activity at low concentrations .

Table 1: Biological Activity Summary

Activity TypeIC₅₀ (µM)Reference
Anticancer (Breast)19.9 - 75.3
Anticancer (Ovarian)7.9 - 92
MAGL Inhibition0.84 - 80

Table 2: Safety Profile

Hazard TypeDescription
Skin IrritationH315: Causes skin irritation
Eye IrritationH319: Causes serious eye irritation
Respiratory IrritationH335: May cause respiratory irritation

Properties

IUPAC Name

tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h8-9,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIACYDBUYRFVMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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